Defined (R)-Enantiomeric Configuration versus Racemic and (S)-Isomer
The (R)-3-(bromomethyl)hexanoic acid is specifically defined by its unique stereochemical identifier and distinct physicochemical properties compared to its enantiomer and the racemate. The (R)-enantiomer is characterized by InChIKey XUBVYXDJGCTGTL-ZCFIWIBFSA-N and a specific optical rotation, whereas the (S)-enantiomer (CAS 2101641-92-1) possesses InChIKey XUBVYXDJGCTGTL-LURJTMIESA-N [1]. The racemic mixture (CAS 2650518-17-3) is identified by InChIKey XUBVYXDJGCTGTL-UHFFFAOYSA-N [2]. This stereochemical specificity is a prerequisite for its role in generating a single enantiomer of downstream products [3].
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (R)-enantiomer; CAS 1942054-60-5; InChIKey: XUBVYXDJGCTGTL-ZCFIWIBFSA-N |
| Comparator Or Baseline | (S)-enantiomer; CAS 2101641-92-1; InChIKey: XUBVYXDJGCTGTL-LURJTMIESA-N; Racemate; CAS 2650518-17-3; InChIKey: XUBVYXDJGCTGTL-UHFFFAOYSA-N |
| Quantified Difference | Different InChIKey and CAS identifiers confirm distinct stereoisomers. |
| Conditions | Chemical identity and registry database analysis |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for research integrity and regulatory compliance in pharmaceutical synthesis.
- [1] SpectraBase. (n.d.). (3R)-3-(bromomethyl)hexanoic acid. Retrieved April 18, 2026, from https://spectrabase.com/compound/3FbcX4IZPXY View Source
- [2] PubChem. (n.d.). 3-(Bromomethyl)hexanoic acid (Compound). Retrieved April 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/124093015 View Source
- [3] FDA Global Substance Registration System. (n.d.). 3-(BROMOMETHYL)HEXANOIC ACID, (3R)-. Retrieved April 18, 2026, from https://www.drugfuture.com/gsrs/substance/36vha836jv View Source
